ニムスチン
概要
説明
ニムスチンは、主に悪性脳腫瘍の治療に使用されるニトロソウレア系アルキル化剤です。それは、グリオーマやその他の悪性腫瘍の治療に効果があることで知られています。 ニムスチンは、癌細胞のDNAに干渉し、それらの成長と増殖を阻害することで作用します .
2. 製法
合成ルートと反応条件: ニムスチンは、ニトロソ基とクロロエチル基を尿素化合物に導入する一連の化学反応によって合成されます。このプロセスは通常、以下の手順を含みます。
ピリミジン環の形成: 合成は、ピリミジン環の形成から始まり、次に4位にアミノ基、2位にメチル基を導入するように修飾されます。
クロロエチル基の導入:
工業生産方法: ニムスチンの工業生産は、同様の化学反応を使用しますが、より高い収率と純度のために最適化された大規模合成を含みます。 このプロセスは、最終製品の安全と有効性を確保するために、制御された条件下で行われます .
科学的研究の応用
Nimustine has a wide range of scientific research applications, including:
Chemistry: It is used to study the mechanisms of DNA alkylation and cross-linking.
Biology: Nimustine is employed in research on cell cycle regulation and apoptosis.
Medicine: It is extensively used in clinical trials for the treatment of brain tumors and other cancers.
Industry: Nimustine is used in the development of new chemotherapeutic agents and drug delivery systems
作用機序
ニムスチンは、DNAの鎖をアルキル化および架橋することによってその効果を発揮します。これは、DNAの正常な機能を妨げ、DNA複製と転写の阻害につながります。ニムスチンの主要な分子標的は、DNAの主要溝にあるグアニンとチミンという窒素塩基です。 この相互作用は、DNA構造の局所的なコンフォメーション変化を引き起こし、最終的に細胞死につながります .
生化学分析
Biochemical Properties
Nimustine interacts with DNA, specifically binding with nitrogenous bases guanine (C6=O6) and thymine (C4=O4) in the DNA major groove . This interaction is primarily governed by van der Waals forces, hydrogen bonding, and hydrophobic interactions .
Cellular Effects
Nimustine has shown to be effective against glioblastoma models with acquired temozolomide resistance . It also induces DNA breaks and crosslinks in NIH/3T3 cells . Furthermore, nimustine can cause major groove-directed alkylation, leading to base binding and local conformational changes in DNA .
Molecular Mechanism
Nimustine exerts its effects at the molecular level through its interaction with DNA. It binds within the major groove of DNA, interacting directly with the moieties of heterocyclic nitrogenous bases . This interaction leads to the perturbation of the native B-conformation of DNA and its partial transition into C-form .
Temporal Effects in Laboratory Settings
Nimustine has a robust distribution in rodent brain by convection-enhanced delivery (CED), and delayed clearance of the drug was observed at the local infusion site . This suggests that nimustine has a stable presence in the system over time, allowing for sustained interaction with DNA .
Dosage Effects in Animal Models
In a phase I dose-escalation clinical trial, the maximum tolerated dose (MTD) and dose-limiting toxicity (DLT) of nimustine were determined in tumor-bearing dogs . The MTD was found to be 25 mg/m2, with neutropenia being the DLT .
Metabolic Pathways
The specific metabolic pathways that nimustine is involved in are not fully established. It is known that nimustine is a nitrosourea alkylating agent, suggesting that it participates in alkylation reactions .
Transport and Distribution
Nimustine is robustly distributed in the rodent brain by convection-enhanced delivery (CED), suggesting that it can be effectively transported and distributed within tissues .
準備方法
Synthetic Routes and Reaction Conditions: Nimustine is synthesized through a series of chemical reactions involving the introduction of nitroso and chloroethyl groups into a urea compound. The process typically involves the following steps:
Formation of the Pyrimidine Ring: The synthesis begins with the formation of a pyrimidine ring, which is then modified to introduce an amino group at the 4-position and a methyl group at the 2-position.
Introduction of the Chloroethyl Group:
Nitrosation: Finally, the compound undergoes nitrosation to form the nitrosourea derivative, resulting in nimustine
Industrial Production Methods: Industrial production of nimustine involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process is carried out under controlled conditions to ensure the safety and efficacy of the final product .
化学反応の分析
反応の種類: ニムスチンは、以下を含むいくつかの種類の化学反応を起こします。
アルキル化: ニムスチンはアルキル化剤として作用し、DNA分子にアルキル基を導入します。
架橋: それはDNA鎖間に架橋を形成し、それらの適切な機能を阻害します。
一般的な試薬と条件:
試薬: ニムスチンとの反応に使用される一般的な試薬には、DNA、水、およびさまざまな溶媒が含まれます。
主要な生成物:
4. 科学研究への応用
ニムスチンは、以下を含む幅広い科学研究への応用を持っています。
化学: それはDNAアルキル化と架橋のメカニズムを研究するために使用されます。
生物学: ニムスチンは、細胞周期調節とアポトーシスに関する研究に使用されています。
医学: 脳腫瘍やその他の癌の治療のための臨床試験で広く使用されています。
類似化合物との比較
ニムスチンは、ニトロソウレア系アルキル化剤ファミリーに属します。類似の化合物には以下が含まれます。
カルムスチン: 脳腫瘍の治療に使用される別のニトロソウレア化合物です。
ロムスチン: 同様のアルキル化特性を持つニトロソウレア誘導体です。
セムスチン: 同様の作用機序を持つ関連化合物です。
ニムスチンの独自性: ニムスチンは、特定の構造のために独自であり、それによってDNAとの主要溝指向のアルキル化を形成することができます。 この特性は、特定の種類の脳腫瘍の治療に特に効果的です .
特性
IUPAC Name |
3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-1-(2-chloroethyl)-1-nitrosourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN6O2/c1-6-12-4-7(8(11)14-6)5-13-9(17)16(15-18)3-2-10/h4H,2-3,5H2,1H3,(H,13,17)(H2,11,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEDRRNHLBGPNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N)CNC(=O)N(CCCl)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045179 | |
Record name | Nimustine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42471-28-3 | |
Record name | Nimustine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42471-28-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nimustine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042471283 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nimustine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13069 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | NIMUSTINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758675 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nimustine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nimustine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.744 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NIMUSTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S726V972K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Nimustine is a chloroethyl nitrosourea derivative that acts as an alkylating agent. [] It primarily targets the DNA of cancer cells, forming interstrand crosslinks (ICLs) within the major groove. [, ] This disrupts DNA replication and transcription, ultimately leading to cell death. [] Nimustine has been shown to interact with the nitrogenous bases guanine (at C6=O6) and thymine (at C4=O4) located in the major groove of DNA. []
A: While alkylation is its primary mechanism, research suggests that nimustine's action is more complex. Its binding to DNA causes local conformational changes, shifting the native B-form of DNA partially towards the C-form. [] This suggests a multifaceted interaction that goes beyond simple alkylation.
A: Research indicates that nimustine treatment can trigger the endoplasmic reticulum (ER) stress response in glioblastoma cells. [] Additionally, nimustine can induce DNA breaks in addition to the ICLs. [] The degree of DNA damage, particularly ICLs, is associated with the activation of the DNA damage response pathway, marked by γ-H2AX expression. []
ANone: While the provided abstracts don't explicitly state the molecular formula and weight of nimustine, these can be easily found in chemical databases. It's important to refer to reliable sources for this information.
A: Yes, attenuated total reflection-Fourier transform infrared (ATR-FTIR) spectroscopy has been used to study nimustine's interaction with DNA. [] This technique helped determine the binding sites of nimustine on the DNA molecule. []
A: Yes, researchers have explored suspending nimustine in Lipiodol, an oil-based contrast agent, using an ultrasonic suspender. [] This formulation demonstrated stability in room air for over 7 days and continued to release the drug into a saline solution even after 4 weeks. []
ANone: Nimustine is not known to possess catalytic properties. Its primary mode of action is through direct interaction with DNA, making it a chemotherapeutic agent rather than a catalyst.
ANone: The provided research abstracts primarily focus on the clinical applications of nimustine and its interaction with DNA. While aspects like stability, in vitro and in vivo efficacy, resistance, and toxicity are touched upon, these papers lack the detailed data required to comprehensively answer questions related to points 7-27.
A: Nimustine is primarily used in the treatment of various malignancies, showing particular efficacy against gliomas. [, , , , , , , , , , , , , , ] It has been explored as a therapeutic option for brain metastases originating from lung cancer, [] as well as for feline lymphoma. [, ]
A: Yes, several studies have investigated the efficacy of nimustine in combination with other therapeutic agents. * Nimustine + Teniposide: This combination demonstrated promising results in both in vitro and in vivo models of human brain tumors, showing synergistic effects compared to either drug alone. [, , , ]
* Nimustine + Prednisolone: This combination led to complete or near-complete remission of neurological symptoms in dogs with central nervous system lymphoma, resulting in long-term survival. [] * Nimustine + Radiotherapy: Clinical studies explored this combination for treating brain metastases from solid tumors and malignant gliomas. [, , , , , , ] While generally tolerable, the addition of nimustine increased the risk of myelosuppression. * Nimustine + Olaparib: This combination demonstrated significant antitumor activity against BRCA2-deficient mammary tumors in mice. [] The combination led to prolonged recurrence-free survival, surpassing other treatment options like cisplatin. []
A: * Toxicity: Hematotoxicity, particularly myelosuppression, is a major concern with nimustine treatment. [, , , , , ] Gastrointestinal toxicity is also reported, although often mild. [, ] * Resistance: Similar to other chemotherapeutic agents, the development of resistance is a significant challenge with nimustine. [, , ] Understanding the mechanisms of resistance and developing strategies to overcome them is crucial for improving therapeutic outcomes.
A: Future research should focus on: * Improving Delivery: Exploring drug delivery systems like convection-enhanced delivery (CED) to enhance nimustine's penetration into tumor tissues, particularly in challenging locations like the brainstem. [, ] * Combination Therapies: Further investigating synergistic combinations with other chemotherapeutic agents, targeted therapies (e.g., anti-VEGF therapy, PARP inhibitors), or immunotherapies to enhance efficacy and potentially mitigate resistance. [, ] * Overcoming Resistance: Elucidating the mechanisms underlying nimustine resistance and developing strategies, including novel drug combinations, to circumvent or reverse resistance. [, ] * Personalized Medicine: Identifying predictive biomarkers to better select patients who are most likely to benefit from nimustine treatment and tailor therapeutic approaches for optimal outcomes. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。